Prednisone 21-Sulfate Ester Sodium Salt
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Overview
Description
It is a prodrug of prednisolone, an adrenocortical steroid with potent anti-inflammatory and immunosuppressive properties . This compound is primarily used in medical applications due to its ability to modulate the immune response and reduce inflammation.
Mechanism of Action
Target of Action
Prednisone 21-Sulfate Ester Sodium Salt, like its parent compound Prednisone, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of inflammation and immune response .
Mode of Action
This compound binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in a decrease in inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also suppresses the immune system by reducing the activity and volume of the lymphatic system .
Biochemical Pathways
This compound affects several biochemical pathways. It is metabolized in the liver to its active form, prednisolone . Prednisolone then exerts its effects by modulating a variety of ion channels, transporters, and enzymes . The modulation of these biochemical pathways leads to downstream effects such as decreased inflammation and immune response .
Pharmacokinetics
This compound shares similar pharmacokinetic properties with Prednisone. Prednisone is absorbed in the body with a bioavailability of 50% to 90% . It is metabolized in the liver to its active form, prednisolone . The elimination half-life of Prednisone is approximately 2 to 3 hours . These properties influence the bioavailability of this compound.
Result of Action
The binding of this compound to the glucocorticoid receptor leads to a decrease in inflammation and suppression of the immune system . This results in molecular and cellular effects such as reduced leukocyte migration, decreased capillary permeability, and reduced lymphatic system activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the conversion of Prednisone to Prednisolone may be impaired in patients with liver disease . Additionally, steroid salts like this compound are usually highly water-soluble and can be administered intravenously . This property can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Prednisone 21-Sulfate Ester Sodium Salt is a potential colon-specific prodrug of prednisolone .
Cellular Effects
The cellular effects of this compound are largely due to its role as a prodrug of prednisolone . Prednisolone is known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to prednisolone in the body . Prednisolone exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
This compound has been investigated as a colon-specific prodrug of prednisolone using rats as test animals
Metabolic Pathways
Prednisone is metabolized to various compounds in the body, including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV)
Preparation Methods
The synthesis of Prednisone 21-Sulfate Ester Sodium Salt involves the esterification of prednisone with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically require mild temperatures and controlled pH to ensure the stability of the ester bond . Industrial production methods often involve large-scale esterification processes with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Prednisone 21-Sulfate Ester Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to release prednisone and sulfuric acid.
Oxidation: The compound can be oxidized to form various metabolites, including prednisolone.
Reduction: Reduction reactions can convert the compound back to its parent steroid, prednisone.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed from these reactions are prednisone, prednisolone, and their respective metabolites .
Scientific Research Applications
Prednisone 21-Sulfate Ester Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of glucocorticoids.
Biology: The compound is used in studies investigating the effects of glucocorticoids on cellular processes and gene expression.
Medicine: It is utilized in the development of new anti-inflammatory and immunosuppressive therapies.
Industry: The compound is employed in the production of pharmaceutical formulations and as an intermediate in the synthesis of other glucocorticoids
Comparison with Similar Compounds
Similar compounds to Prednisone 21-Sulfate Ester Sodium Salt include:
Prednisolone 21-Sulfate Ester Sodium Salt: Another prodrug of prednisolone with similar anti-inflammatory properties.
Dexamethasone 21-Phosphate: A glucocorticoid with a phosphate ester at the C21 position, used for its potent anti-inflammatory effects.
Hydrocortisone 21-Sulfate: A sulfate ester of hydrocortisone, used in various inflammatory conditions
This compound is unique due to its specific esterification at the C21 position, which enhances its solubility and bioavailability compared to its parent compound, prednisone .
Properties
CAS No. |
113092-08-3 |
---|---|
Molecular Formula |
C21H25NaO8S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
sodium;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |
InChI |
InChI=1S/C21H26O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-15,18,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,18+,19-,20-,21-;/m0./s1 |
InChI Key |
ZMVGUXHVPPAVPS-HNGAPHHWSA-M |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C.[Na+] |
SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)COS(=O)(=O)O)O)CCC4=CC(=O)C=CC34C.[Na] |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=CC34C.[Na+] |
Synonyms |
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(Hydrogen Sulfate) Sodium Salt |
Origin of Product |
United States |
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